Drak1/2-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Drak1/2-IN-1 is a dual inhibitor of death-associated protein kinase-related apoptosis-inducing kinase 1 (DRAK1) and death-associated protein kinase-related apoptosis-inducing kinase 2 (DRAK2). This compound has shown significant potential in scientific research due to its ability to inhibit both DRAK1 and DRAK2 with dissociation constants (K_d) of 1 micromolar and 6 micromolar, respectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Drak1/2-IN-1 involves a multi-step process that includes the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while maintaining the quality and consistency of the compound. This includes the use of large-scale reactors, precise control of reaction parameters, and rigorous quality control measures to ensure the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
Drak1/2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Drak1/2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DRAK1 and DRAK2 in various chemical reactions and pathways.
Biology: Employed in cell-based assays to investigate the role of DRAK1 and DRAK2 in cellular processes such as apoptosis and signal transduction.
Medicine: Explored for its potential therapeutic applications in diseases where DRAK1 and DRAK2 are implicated, such as cancer and inflammatory disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DRAK1 and DRAK2
Wirkmechanismus
Drak1/2-IN-1 exerts its effects by binding to the active sites of DRAK1 and DRAK2, thereby inhibiting their kinase activity. This inhibition disrupts the phosphorylation of downstream targets involved in apoptosis and other cellular processes. The molecular targets and pathways involved include the inhibition of pro-apoptotic signaling pathways and the modulation of inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Drak1/2-IN-1 is unique in its ability to inhibit both DRAK1 and DRAK2 with high specificity and potency. Similar compounds include:
SC82510: A potent inhibitor of DRAK2 that promotes axon outgrowth in sensory neuron cultures.
DAPK1 Inhibitors: Compounds that inhibit death-associated protein kinase 1, which shares structural similarities with DRAK1 and DRAK2 but has distinct biological functions.
This compound stands out due to its dual inhibitory activity, making it a valuable tool for studying the combined effects of DRAK1 and DRAK2 inhibition in various biological contexts .
Eigenschaften
Molekularformel |
C22H24N2O3S |
---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
N-[5-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H24N2O3S/c1-26-19-9-8-15(11-20(19)27-2)16-10-17-18(13-28-22(17)23-12-16)24-21(25)14-6-4-3-5-7-14/h8-14H,3-7H2,1-2H3,(H,24,25) |
InChI-Schlüssel |
HGVYGHNZFIZVJT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(N=C2)SC=C3NC(=O)C4CCCCC4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.